六氘代三氯蔗糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

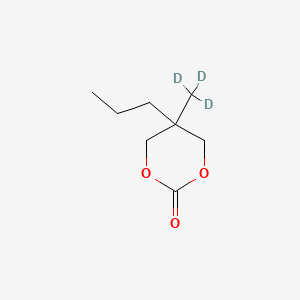

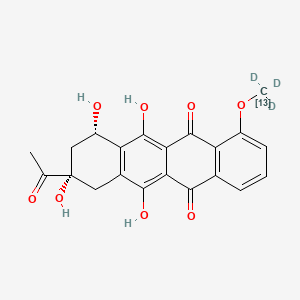

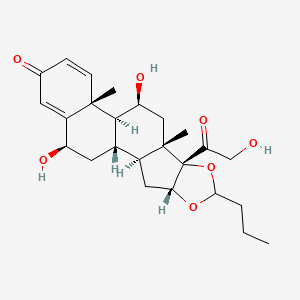

Sucralose-d6 is a deuterium-labeled analog of sucralose, an artificial sweetener widely used as a sugar substituteThis modification is particularly useful in scientific research for tracing the metabolic fate of sucralose in biological systems and chemical reactions .

科学研究应用

六氘蔗糖在科学研究中具有多种应用,包括:

化学: 用作示踪剂,研究蔗糖的代谢途径和降解产物。

生物学: 用于代谢研究,以了解蔗糖的吸收、分布、代谢和排泄。

医学: 用于药代动力学研究,以研究蔗糖对各种生物系统的影响。

作用机制

六氘蔗糖通过模拟蔗糖的甜味来发挥作用,而不会被代谢成能量。它与舌头上的甜味受体相互作用,引发甜味感觉。在生物系统中,六氘蔗糖可以影响脂筏的形成以及蛋白质靶向脂筏,从而影响细胞信号通路。 这种相互作用可以调节免疫反应和其他细胞功能 .

生化分析

Biochemical Properties

Sucralose-d6 interacts with various biomolecules in the body. It is known to activate sweet taste receptors (T1R2/T1R3) in the alimentary tract, playing a role in sweet taste sensation and hormone secretion . The interaction of Sucralose-d6 with these receptors and its effects on cell signaling are key aspects that require a deeper understanding .

Cellular Effects

Sucralose-d6 has been found to affect glucose metabolism by activating sweet taste receptors in enteroendocrine cells and pancreatic β-cells, which trigger the secretion of incretins and insulin . The specific cellular effects of Sucralose-d6 can vary, with some studies reporting no significant impact on concentrations of blood glucose, insulin, or gut hormones .

Molecular Mechanism

It is known to affect lipid raft formation and/or targeting of individual proteins to lipid rafts . These lipid rafts compartmentalize signaling molecules in a spatially and temporally dynamic manner, selectively permitting or avoiding activation of individual signaling cascades .

Temporal Effects in Laboratory Settings

It is known that Sucralose-d6 is a useful research tool in fields such as pharmacology, metabolism, and food science, where it can be used to study the pharmacokinetics and metabolic fate of sucralose in vitro .

Dosage Effects in Animal Models

High doses of Sucralose-d6 have been found to reduce immune responses in mice

Metabolic Pathways

Sucralose-d6 is involved in various metabolic pathways. It is known to affect glucose metabolism, and its interaction with sweet taste receptors can influence the secretion of hormones that regulate metabolism

Transport and Distribution

Sucralose-d6 is not readily absorbed into the bloodstream and is primarily excreted in the feces . It does not readily pass into the brain, the developing fetus, or breast milk

Subcellular Localization

Given that Sucralose-d6 is primarily excreted and not readily absorbed into the bloodstream , it is likely that it does not significantly accumulate within specific compartments or organelles in cells

准备方法

合成路线和反应条件

六氘蔗糖的合成涉及蔗糖的选择性氯化,然后引入氘原子。该过程通常从保护蔗糖中的羟基开始,以防止不必要的反应。然后用亚硫酰氯或其他氯化剂对受保护的蔗糖进行氯化,以在特定位置引入氯原子。

工业生产方法

六氘蔗糖的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进的纯化技术,以确保最终产品的同位素纯度和化学稳定性。 生产过程经过优化,以实现高产量和成本效益,同时保持严格的质量控制标准 .

化学反应分析

反应类型

六氘蔗糖会发生各种化学反应,包括:

氧化: 六氘蔗糖可以在特定条件下被氧化形成相应的氧化产物。

还原: 还原反应可以将六氘蔗糖转化为不同的还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要形成的产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,六氘蔗糖的氧化可以产生氯化羧酸,而还原可以产生氘代醇 .

相似化合物的比较

类似化合物

蔗糖: 六氘蔗糖的非氘标记形式,广泛用作非天然甜味剂。

阿斯巴甜: 另一种非天然甜味剂,具有不同的化学结构和代谢特征。

六氘蔗糖的独特性

六氘蔗糖的独特之处在于其氘标记,这使其成为追踪和研究蔗糖代谢命运的宝贵工具。 这种同位素标记提供了对蔗糖的药代动力学和代谢途径的见解,这些见解是非标记化合物无法获得的 .

属性

IUPAC Name |

(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5S)-2,5-bis[chloro(dideuterio)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-[dideuterio(hydroxy)methyl]oxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQAVOSOZGMPRM-GCUTWYSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])Cl)O)O)C([2H])([2H])Cl)O)O)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339960 |

Source

|

| Record name | Sucralose-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459161-55-7 |

Source

|

| Record name | Sucralose-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is sucralose-d6 used instead of regular sucralose for quantifying sucralose in water samples?

A1: Sucralose-d6, the deuterated form of sucralose, is used as an internal standard due to matrix effects observed in surface and wastewater samples []. These matrix effects can interfere with the ionization of sucralose during mass spectrometry analysis, leading to inaccurate quantification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

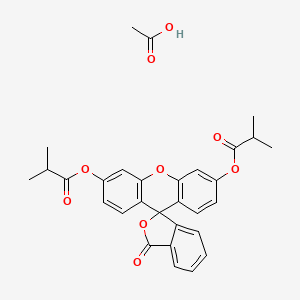

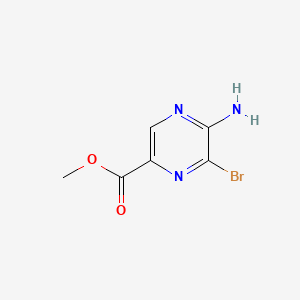

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)

![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)